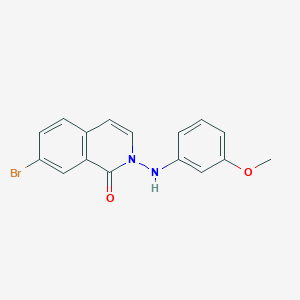
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one typically involves the following steps:
Bromination: The starting material, isoquinolin-1(2H)-one, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with 3-methoxyaniline under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a wide range of substituted isoquinolinones.
Scientific Research Applications
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Fluoro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Iodo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
Uniqueness
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific substitution pattern on the isoquinolinone core can lead to distinct biological properties compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
7-bromo-2-(3-methoxyanilino)isoquinolin-1-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-4-2-3-13(10-14)18-19-8-7-11-5-6-12(17)9-15(11)16(19)20/h2-10,18H,1H3 |
InChI Key |
QCXDZYKODJKCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NN2C=CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


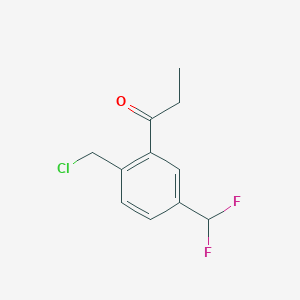
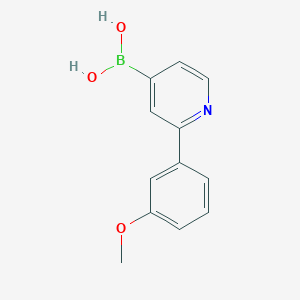
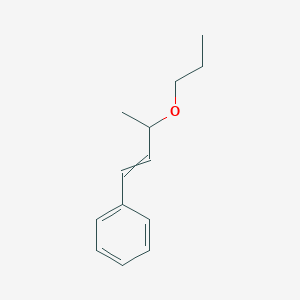
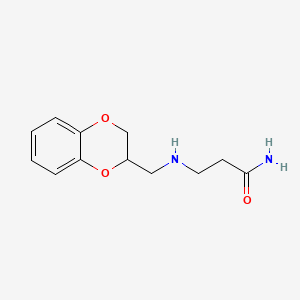
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)

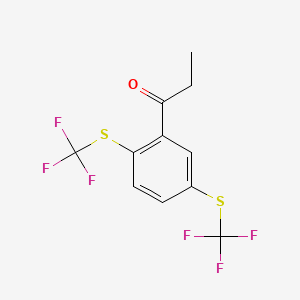
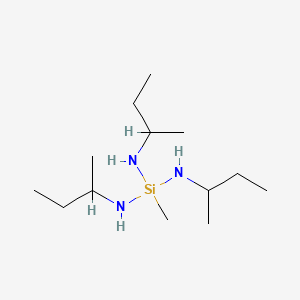
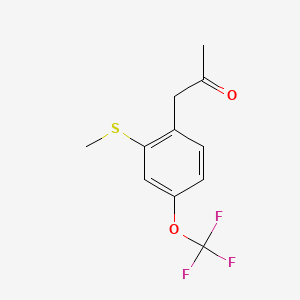
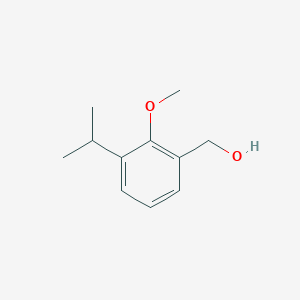

![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
